4-[4-[(2S)-2-Methylbutyl]phenyl]phenol
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Overview
Description
4-[4-[(2S)-2-Methylbutyl]phenyl]phenol is an organic compound with a complex structure that includes a phenyl group substituted with a 2-methylbutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[(2S)-2-Methylbutyl]phenyl]phenol typically involves the Friedel-Crafts alkylation reactionCommonly used catalysts for this reaction include aluminum chloride (AlCl3) or other Lewis acids .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-[4-[(2S)-2-Methylbutyl]phenyl]phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
4-[4-[(2S)-2-Methylbutyl]phenyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-[4-[(2S)-2-Methylbutyl]phenyl]phenol involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butylphenol: This compound is similar in structure but has tert-butyl groups instead of the 2-methylbutyl group.
4-Phenyl-2-butanol: Another related compound with a phenyl group and a butanol moiety.
Uniqueness
4-[4-[(2S)-2-Methylbutyl]phenyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications that similar compounds may not fulfill .
Properties
IUPAC Name |
4-[4-[(2S)-2-methylbutyl]phenyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O/c1-3-13(2)12-14-4-6-15(7-5-14)16-8-10-17(18)11-9-16/h4-11,13,18H,3,12H2,1-2H3/t13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJILCTCTAPYSNT-ZDUSSCGKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC1=CC=C(C=C1)C2=CC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)CC1=CC=C(C=C1)C2=CC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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